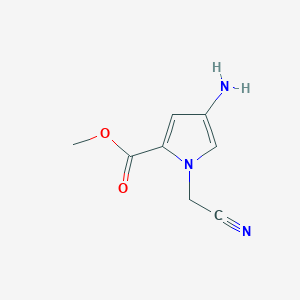

Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate

Description

Properties

Molecular Formula |

C8H9N3O2 |

|---|---|

Molecular Weight |

179.18 g/mol |

IUPAC Name |

methyl 4-amino-1-(cyanomethyl)pyrrole-2-carboxylate |

InChI |

InChI=1S/C8H9N3O2/c1-13-8(12)7-4-6(10)5-11(7)3-2-9/h4-5H,3,10H2,1H3 |

InChI Key |

IZGRYKQURJADNP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CN1CC#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate typically involves the reaction of substituted amines with methyl cyanoacetate. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and microwave irradiation techniques can be employed to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Primary amines.

Substitution: Amides, esters, or other substituted derivatives.

Scientific Research Applications

Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate has several scientific research applications:

Chemistry: It serves as an intermediate for the synthesis of heterocyclic compounds and other complex molecules.

Biology: It can be used in the development of biologically active compounds with potential therapeutic applications.

Medicine: Research into its derivatives may lead to the discovery of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects. For example, the cyano group can act as an electrophile, while the amino group can form hydrogen bonds with biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s closest analogs differ in substituent groups at positions 1, 4, or 5 of the pyrrole ring. Key comparisons include:

Table 1: Comparison of Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate with Selected Analogs

Key Observations:

- Position 1 Substituents: The cyanomethyl group in the target compound introduces greater polarity compared to methyl or ethyl groups in analogs . This may enhance solubility in polar solvents or influence intermolecular interactions in crystal packing .

- Position 5 Modifications : Suzuki coupling-derived analogs (e.g., 5-aryl substituents) exhibit higher melting points (133–170°C) and yields (48–93%) depending on electronic and steric effects of substituents .

Physicochemical Properties

- Solubility: The cyanomethyl group may enhance solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to alkyl-substituted analogs .

Biological Activity

Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrole ring with various substituents that contribute to its biological activity. The structural formula can be represented as:

The presence of the amino and cyano groups enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that pyrrole derivatives demonstrated dose-dependent cytotoxicity against LoVo colon cancer cells, with IC50 values indicating significant antitumor properties .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| LoVo (Colon Cancer) | 10.5 | Induction of apoptosis via caspase activation |

| HepG2 (Liver Cancer) | 12.3 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 15.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro assays indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, although specific MIC values vary based on the bacterial strain tested. For example, it exhibited an MIC of 16 µg/mL against Staphylococcus aureus and Enterococcus faecalis .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 16 |

| Escherichia coli | 32 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and survival, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication .

- Apoptosis Induction : Studies have shown that treatment with this compound leads to increased expression of pro-apoptotic factors like Bax and decreased expression of anti-apoptotic factors like Bcl-2, facilitating programmed cell death in cancer cells .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating effectively.

Case Studies

A notable study involving this compound assessed its effects on various cancer cell lines. The results indicated a marked reduction in cell viability across multiple tests, supporting its potential as an effective anticancer agent.

Study Summary

- Objective : Evaluate the anticancer effects of this compound on selected cancer cell lines.

- Methods : Cytotoxicity assays were performed using MTT assays across different concentrations.

- Findings : Significant cytotoxicity was observed in all tested cell lines, with the most pronounced effects noted in colon and liver cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.